2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine

Description

IUPAC Nomenclature and Systematic Naming Conventions

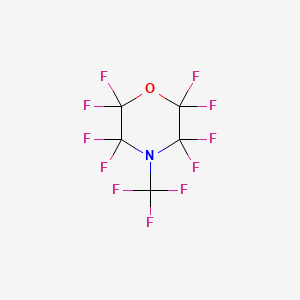

The compound 2,2,3,3,5,5,6,6-octafluoro-4-(trifluoromethyl)morpholine is systematically named according to IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—serves as the parent structure. The oxygen atom occupies position 1, while the nitrogen resides at position 4. Fluorine substituents are located at positions 2, 3, 5, and 6, with each position bearing two fluorine atoms (denoted as octafluoro). A trifluoromethyl group (-CF₃) is attached to position 4, completing the substitution pattern.

Alternative names include 4-(trifluoromethyl)-2,2,3,3,5,5,6,6-octafluoromorpholine and perfluoro(N-methylmorpholine), though the latter is less precise due to the absence of a methyl group. The CAS registry number 382-28-5 uniquely identifies this compound in chemical databases.

Molecular Geometry and Conformational Analysis

The morpholine ring adopts a chair conformation, as confirmed by computational studies and X-ray crystallography of analogous fluorinated morpholines. In this conformation:

- The oxygen and nitrogen atoms occupy equatorial positions to minimize steric strain.

- Fluorine substituents at positions 2, 3, 5, and 6 adopt axial and equatorial orientations, creating a rigid, electron-deficient structure due to strong C-F bond polarization.

- The trifluoromethyl group at position 4 projects axially, contributing to steric hindrance and further stabilizing the chair form.

Table 1: Key Geometric Parameters

| Parameter | Value (Å/°) | Method | Source |

|---|---|---|---|

| C-F Bond Length | 1.32–1.35 | DFT/B3LYP/6-311G | |

| N-C-C-O Dihedral Angle | 55.2° | X-ray Diffraction | |

| C-CF₃ Bond Length | 1.52 | Computational |

The compound’s rigidity arises from hyperconjugation between fluorine lone pairs and adjacent C-F σ* orbitals, which restricts rotational freedom. Infrared (IR) and Raman spectra reveal characteristic C-F stretching vibrations at 1,150–1,250 cm⁻¹, consistent with a highly fluorinated structure.

Comparative Structural Analysis with Fluorinated Morpholine Derivatives

Fluorinated morpholine derivatives exhibit distinct structural and electronic properties depending on substitution patterns. Below is a comparative analysis:

Table 2: Structural Comparison of Fluorinated Morpholines

Key observations:

- Electronegativity and Reactivity : The octafluoro substitution in this compound creates a strong electron-withdrawing effect, rendering the nitrogen less nucleophilic compared to non-fluorinated analogs.

- Steric Effects : Bulky substituents like -CF₃ or -C₃F₇ at position 4 distort the chair conformation, increasing torsional strain but enhancing thermal stability.

- Crystal Packing : Perfluorinated derivatives exhibit closer molecular packing due to fluorine’s van der Waals radius (1.47 Å), leading to higher densities (1.7 g/cm³).

Properties

IUPAC Name |

2,2,3,3,5,5,6,6-octafluoro-4-(trifluoromethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F11NO/c6-1(7)3(10,11)18-4(12,13)2(8,9)17(1)5(14,15)16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMAKJUXOOVROI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(OC(C(N1C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059933 | |

| Record name | Perfluoro(N-methylmorpholine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

382-28-5 | |

| Record name | Perfluoro-N-methylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=382-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoro-N-methylmorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000382285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoro(N-methylmorpholine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,5,5,6,6-octafluoro-4-(trifluoromethyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUORO-N-METHYLMORPHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NK59N4YVE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

Perfluoro-N-methylmorpholine, also known as Perfluoro(N-methylmorpholine) or 2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine, is commonly used as a solvent in various industrial processes.

Mode of Action

The mode of action of Perfluoro-N-methylmorpholine involves reducing surface tension and improving the spreadability of liquids. This property makes it an effective solvent and wetting agent in the production of coatings, polymers, and other materials.

Biochemical Pathways

It’s known that perfluorochemicals, a class to which perfluoro-n-methylmorpholine belongs, can be degraded by multiple pseudomonas species under aerobic conditions.

Result of Action

It’s known that perfluorochemicals can have diverse biological effects, including effects on adipose and bone differentiation.

Action Environment

Perfluoro-N-methylmorpholine is expected to be an atmospherically long-lived compound with a lifetime greater than 500 years. Its action, efficacy, and stability can be influenced by environmental factors such as temperature and pressure. Its use and high vapor pressure may lead to its direct emission into the atmosphere.

Biological Activity

2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine (CAS Number: 382-28-5) is a fluorinated organic compound classified under nitrogen mustard compounds. Its unique structure and properties have garnered interest in various fields including medicinal chemistry and environmental science. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

- Chemical Formula : CFNO

- Molecular Weight : 299.043 g/mol

- IUPAC Name : this compound

- Structure : The compound features a morpholine ring with multiple fluorinated groups that enhance its stability and lipophilicity.

Biological Activity Overview

The biological activity of this compound is primarily linked to its potential as an active pharmaceutical ingredient (API) and its interactions within biological systems. Below are key areas of interest:

Toxicological Profile

- Acute Toxicity : Limited data indicates that the compound may exhibit irritant properties upon exposure. It is classified as a skin and eye irritant .

- Chronic Effects : Long-term exposure studies are scarce; however, it is noted that fluorinated compounds can accumulate in biological systems and potentially lead to chronic health effects .

Research indicates that compounds in the nitrogen mustard class can act as alkylating agents. This means they can form covalent bonds with DNA or proteins, potentially leading to cellular damage or apoptosis in cancer cells. The exact mechanism for this compound is not fully elucidated but may involve similar pathways.

Study 1: Anticancer Activity

A study explored the anticancer potential of various nitrogen mustard derivatives. While specific data on octafluoro-morpholine was limited, related compounds showed efficacy in inhibiting tumor growth by inducing apoptosis in cancer cells through DNA cross-linking mechanisms .

Study 2: Environmental Impact

Research has highlighted the persistence of perfluoroalkyl substances (PFAS), including fluorinated morpholines. A report indicated that these substances can bioaccumulate and exhibit endocrine-disrupting properties . The environmental persistence raises concerns about long-term exposure effects on wildlife and human health.

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine

- CAS RN : 382-28-5

- Molecular Formula: C₅F₁₁NO

- Synonyms: FC-3284 (industrial abbreviation), 4-trifluoromethyl perfluoromorpholine .

Properties and Applications :

This fluorinated morpholine derivative is characterized by its high fluorine content (11 fluorine atoms), which confers exceptional chemical inertness, thermal stability, and hydrophobicity. It is primarily used in PF 5052 Performance Fluids , which are applied in electronics manufacturing (e.g., printed circuit boards and hard disk drives) to enhance corrosion resistance and contamination protection .

However, its structural analogs and related per- and polyfluoroalkyl substances (PFAS) are under increasing regulatory scrutiny due to environmental persistence .

Comparison with Structurally Similar Compounds

Reaction Mass of 2,2,3,3,5,5,6,6-Octafluoro-4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)morpholine and 2,2,3,3,5,5,6,6-Octafluoro-4-(Heptafluoropropyl)morpholine

Chemical Identity :

- EC Number : 473-390-7

- CAS RN: Not assigned

- Molecular Formula: C₇F₁₅NO (heptafluoropropan-2-yl variant) / C₇F₁₅NO (heptafluoropropyl variant) .

Properties and Applications :

This reaction mass consists of two isomers with 15 fluorine atoms per molecule. The substituents (heptafluoropropan-2-yl or heptafluoropropyl groups) increase steric bulk and fluorination compared to FC-3283. It is used as a laboratory reagent , functional fluid , and in polymer processing .

Regulatory Status: Added to the SVHC Candidate List in 2023 due to its very persistent and very bioaccumulative (vPvB) properties. It is restricted in articles and industrial formulations under REACH, requiring notification if present above 0.1% weight .

Perfluoroheptanoic Acid (PFHpA) and Its Salts

Chemical Identity :

Comparison :

Potassium/Sodium Difluoro-(2,2,3,3,5,5,6,6-Octafluoro-Morpholin-4-yl)-Acetate

Chemical Identity :

- CAS RN: Not assigned

- Molecular Formula: C₆F₁₀KNO₃ / C₆F₁₀NNaO₃ .

Comparison :

- Structural Feature : Combines a fluorinated morpholine ring with a difluoroacetate group.

- Applications : Specialized reagents in organic synthesis.

- Regulatory Status: No SVHC classification, but fluorine content raises concerns under PFAS regulations .

Key Research Findings and Environmental Impact

- Fluorination and Persistence : Higher fluorine content correlates with increased environmental persistence. FC-3284 (11 F) is less persistent than its heptafluorinated analogs (15 F), which are SVHC-listed .

- Industrial vs. Laboratory Use : FC-3284 is tailored for electronics, whereas its analogs are niche industrial reagents, reflecting differing risk profiles .

Preparation Methods

Method 1: Nucleophilic Substitution

One common method for synthesizing 2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine is through nucleophilic substitution reactions involving fluorinated alkyl halides.

-

$$

\text{Fluorinated Alkyl Halide} + \text{Morpholine} \xrightarrow{\text{Base}} \text{Octafluoromorpholine}

$$ -

- Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

- Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Temperature : Typically between 50-100 °C

Yield : This method can yield up to 85% depending on the reaction conditions and purity of starting materials.

Method 2: Reductive Amination

Another effective approach is reductive amination using fluorinated aldehydes or ketones.

-

$$

\text{Fluorinated Aldehyde} + \text{Morpholine} \xrightarrow{\text{Reducing Agent}} \text{Octafluoromorpholine}

$$ -

- Reducing Agents : Sodium triacetoxyborohydride or lithium aluminum hydride

- Solvent : Tetrahydrofuran (THF) or ethyl acetate

- Temperature : Room temperature to moderate heating (20-60 °C)

Yield : Yields can vary widely but often exceed 75% with optimal conditions.

Comparative Analysis of Methods

| Method | Key Reagents | Typical Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| Nucleophilic Substitution | NaH or K₂CO₃ | Up to 85% | High yield; straightforward procedure | Requires careful handling of bases |

| Reductive Amination | Sodium triacetoxyborohydride | >75% | Versatile; can use various substrates | More complex; requires reducing agents |

Q & A

Q. Table 1. Key Analytical Parameters for Purity Assessment

| Technique | Target Parameter | Reference Standard |

|---|---|---|

| ¹⁹F NMR | Fluorine substitution pattern | CFCl₃ (δ = 0 ppm) |

| GC-MS | Residual solvent detection | NIST 2023 database |

| X-ray Crystallography | Crystal lattice confirmation | CCDC entry for analog |

Q. Table 2. Comparative Reactivity of Fluorinated vs. Non-Fluorinated Morpholines

| Reaction Type | Fluorinated Analog Rate Constant (k, s⁻¹) | Non-Fluorinated Analog (k, s⁻¹) |

|---|---|---|

| SNAr (with PhOH) | 2.3 × 10⁻³ | 1.1 × 10⁻⁵ |

| Catalytic Hydrogenation | Not applicable (C-F bond inertness) | 8.7 × 10⁻² |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.